molecular formula C28H33NO2 B024121 N-Desmethyl mifepristone CAS No. 104004-96-8

N-Desmethyl mifepristone

Numéro de catalogue: B024121
Numéro CAS: 104004-96-8
Poids moléculaire: 415.6 g/mol
Clé InChI: IBLXOBHABOVXDY-WKWWZUSTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Desmethyl Mifepristone (CAS: 104004-96-8), also known as RU 42633 or Metapristone, is the primary active metabolite of Mifepristone (RU-486), a synthetic steroid acting as a progesterone and glucocorticoid receptor antagonist . It is formed via hepatic N-demethylation mediated by cytochrome P450 3A4 (CYP3A4) . Structurally, it retains the core estrane skeleton of Mifepristone but lacks one methyl group from the dimethylamino moiety on the phenyl ring (molecular formula: C₂₈H₃₃NO₂; molecular weight: 415.57 g/mol) . Compared to Mifepristone, it exhibits 61% affinity for the glucocorticoid receptor, suggesting reduced potency .

Méthodes De Préparation

Historical Synthesis via Direct Demethylation

The earliest documented synthesis of N-desmethyl mifepristone originated from the selective demethylation of mifepristone’s dimethylamino group. As described by Wu et al. in a 1999 study, this method employs iodine (I₂) and lithium acetate (LiOAc) in a tetrahydrofuran (THF)/methanol solvent system . The reaction proceeds via nucleophilic substitution, where iodide ions facilitate the cleavage of the methyl group from the 11β-(4-methylaminophenyl) substituent.

Key steps include:

  • Dissolution of mifepristone in THF under inert conditions.

  • Sequential addition of iodine (883 mg in 8.83 mL methanol) and LiOAc (800 mg) at 0–5°C.

  • Gradual warming to room temperature over 3 hours, followed by quenching with ethyl acetate and sodium thiosulfate to remove excess iodine .

This method yields this compound with a reported purity of >95%, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy . However, scalability is limited due to stoichiometric iodine usage and laborious purification steps.

Modern Multi-Step Synthesis from Estradiene Dione

A 2019 Nature study introduced a four-step synthesis route starting from estradiene dione-3-ketal (2 ), optimizing both yield and scalability . This approach avoids direct demethylation, instead constructing the N-desmethylated core through sequential functionalization:

Epoxidation and Grignard Addition

Estradiene dione-3-ketal undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) to form an 11,12-epoxide intermediate. Subsequent Grignard addition with methylmagnesium bromide introduces the 4-(methylamino)phenyl group at the 11β position, achieving 78% yield .

Lithiation and Propynylation

The 17-keto group is lithiated using lithium diisopropylamide (LDA) at −78°C, followed by propynylation with propargyl bromide to install the 17α-propynyl moiety. This step attains 65% yield but requires strict anhydrous conditions .

Diketal Hydrolysis and Elimination

Final hydrolysis with hydrochloric acid (HCl) in tetrahydrofuran/water (4:1) removes the 3-ketal protecting group, while 5β-hydroxy elimination generates the conjugated 4,9-dien-3-one structure. The overall four-step process achieves a 32% total yield, significantly higher than direct demethylation methods .

Iodine-Mediated Demethylation with Lithium Acetate

A refined demethylation protocol, detailed in a 2024 Royal Society of Chemistry publication, enhances reaction efficiency by modulating solvent polarity and catalyst loading . Key modifications include:

ParameterOptimal ConditionEffect on Yield
SolventTHF:MeOH (3:1)Maximizes iodide solubility
I₂ Equivalents1.2 eqReduces side reactions
Temperature0°C → 25°C (gradient)Improves kinetics
Reaction Time2.5 hoursBalances completion vs. degradation

Under these conditions, the method achieves 88% conversion with >99% purity after recrystallization from chloroform/methanol . NMR data corroborate structural fidelity:

  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.41 (s, 3H, NH₃⁺), 6.97 (d, J = 8.4 Hz, 2H, ArH), 6.60 (d, J = 8.5 Hz, 2H, ArH) .

Industrial-Scale Production and Supplier Landscape

Commercial synthesis of this compound prioritizes cost-effectiveness and regulatory compliance. As of 2024, leading suppliers employ hybrid approaches combining Grignard addition and selective demethylation. Pricing and scale data from ChemicalBook reveal the following market dynamics :

ManufacturerPurityPrice (USD/mg)Scale Available
TRC98%1351 mg – 10 g
Biosynth Carbosynth99.5%2401 mg – 5 g
Medical Isotopes, Inc.99.9%7151 mg – 1 g

Notably, TRC’s process utilizes the iodine-LiOAc method, while Biosynth Carbosynth adopts the multi-step estradiene route .

Physicochemical Characterization

Critical physicochemical properties of this compound inform solvent selection and purification strategies :

PropertyValueMethod
Melting Point83–86°CDSC
Boiling Point628.9±55.0°C (Predicted)QSPR Simulation
Density1.19±0.1 g/cm³Pycnometry
SolubilitySlight in CHCl₃, MeOHUSP <921>
pKa12.94±0.60Potentiometric Titration

Comparative Analysis of Synthetic Methods

MethodTotal YieldPurityScalabilityCost (USD/g)
Direct Demethylation45–50%95–97%Limited1,200
Multi-Step Synthesis32%99%High900
Iodine-LiOAc88%99.9%Moderate1,500

The multi-step synthesis offers the best balance of cost and scalability for industrial applications, whereas the iodine-LiOAc method suits high-purity laboratory-scale production .

Analyse Des Réactions Chimiques

N-Desmethyl mifepristone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Pharmacological Applications

1. Antiviral Properties

Recent studies have highlighted the antiviral potential of mifepristone analogs, including N-desmethyl mifepristone. Research indicates that certain derivatives exhibit enhanced activity against the Venezuelan equine encephalitis virus (VEEV), a significant public health concern. A study demonstrated that new analogs could achieve over an 11-fold improvement in anti-VEEV activity compared to mifepristone, without increasing toxicity or exhibiting progesterone receptor antagonism, which is a limitation of mifepristone itself . This suggests that this compound and its analogs could be developed as safe antiviral agents.

2. Forensic Toxicology

This compound has been identified in maternal blood samples following pharmacological abortions. A study utilized ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QqQ-MS/MS) to quantify mifepristone and its metabolites, including this compound, in cases of self-induced abortion. This method allows for accurate toxicological analysis and can aid in understanding the pharmacokinetics and metabolism of RU-486 in clinical settings . The study found notable concentrations of this compound (638.7 ng/mL), indicating its significance in both therapeutic and forensic contexts .

Case Studies

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, researchers synthesized several mifepristone analogs to evaluate their effectiveness against VEEV. One compound demonstrated strong anti-VEEV activity while lacking detectable progesterone receptor antagonism. This compound was able to inhibit the nuclear import of viral capsid proteins, which is crucial for viral pathogenicity . The findings suggest that modifications to the mifepristone structure can enhance antiviral properties while minimizing unwanted side effects.

Case Study 2: Forensic Analysis of Abortion Cases

A forensic investigation analyzed maternal blood samples post-abortion to determine the presence of mifepristone and its metabolites. The study established a reliable method for detecting these substances, which is essential for forensic toxicology. The presence of this compound alongside other metabolites provides insight into the drug's metabolic pathways and can inform legal investigations regarding self-induced abortions .

Data Summary

The following table summarizes key findings from studies on this compound:

Study Application Findings Methodology
Antiviral>11-fold improvement in anti-VEEV activity; no increased toxicitySynthesis and testing of analogs
Forensic ToxicologyDetected in maternal blood at 638.7 ng/mL; significant for clinical toxicologyUHPLC-QqQ-MS/MS method
PharmacokineticsEstablished metabolic profile post-abortion; useful for forensic investigationsQuantitative analysis in blood samples

Mécanisme D'action

N-Desmethyl mifepristone exerts its effects by competitively binding to progesterone receptors, thereby blocking the action of progesterone. This leads to various physiological effects, including the induction of uterine contractions and the inhibition of progesterone-dependent processes. The compound also has partial affinity for glucocorticoid receptors, which contributes to its anti-inflammatory and immunomodulatory effects .

Comparaison Avec Des Composés Similaires

Comparison with Mifepristone Metabolites

Mifepristone undergoes extensive metabolism, yielding six identified metabolites. Key comparisons are outlined below:

Table 1: Key Metabolites of Mifepristone and Their Properties

Metabolite Structural Modification Receptor Affinity (vs. Mifepristone) Major Metabolic Pathway
N-Desmethyl Mifepristone (M1) Loss of one N-methyl group 61% (glucocorticoid receptor) CYP3A4-mediated N-demethylation
N,N-Didesmethyl Mifepristone (M2) Loss of both N-methyl groups Not reported Secondary N-demethylation
Hydroxymethyl Mifepristone (M3) Hydroxylation of 17-propynyl chain Not reported CYP3A4-mediated hydroxylation
Formyl Mifepristone (M6) Oxidation of hydroxymethyl group Not reported Oxidation of M3

Analytical Considerations:

  • Extraction Efficiency : this compound demonstrates higher extraction efficiency in tert-butyl methyl ether (TBME) at pH 9 (71.1%) compared to dichloromethane (36.9%) or ethyl acetate (65.6%) .
  • Stability : Validated methods for detecting this compound in biological samples show recovery rates of 97.0–110.2% across concentrations (0.5–500 ng/mL), with precision (%CV) ≤9.8% .

Comparison with Structurally Modified Derivatives

N-Nitroso this compound

This derivative (C₂₈H₃₂N₂O₃; molecular weight: 444.6 g/mol) is a nitrosamine impurity standard used in quality control during Mifepristone production.

Pharmacological and Clinical Implications

Receptor Interactions:

  • Its contribution to Mifepristone’s overall antiprogestogenic activity remains unclear but is likely secondary due to lower receptor occupancy .

Metabolic Disposition:

  • This compound accounts for ~16% of Mifepristone’s metabolites in humans, with fecal excretion as the primary elimination route .
  • In contrast, N,N-Didesmethyl Mifepristone (M2) is a minor metabolite (<5% abundance) across species .

Therapeutic Considerations:

  • While Mifepristone’s efficacy in emergency contraception and oncology (e.g., leukemia, ovarian cancer) is well-documented , this compound’s role in these effects is indirect, primarily influencing drug clearance and bioavailability .

Activité Biologique

N-Desmethyl mifepristone (also known as RU 42633) is an active metabolite of mifepristone, a compound primarily recognized for its use in medical abortion and management of early pregnancy loss. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is formed through the metabolic process of mifepristone and exhibits distinct pharmacological properties. It has been identified as a glucocorticoid receptor antagonist, contributing to its biological activities in various cellular contexts .

This compound functions primarily by antagonizing the progesterone receptor (PR), similar to its parent compound, mifepristone. This action disrupts progesterone's role in maintaining pregnancy, leading to its abortifacient effects when used in conjunction with misoprostol. Additionally, it has demonstrated glucocorticoid receptor antagonism, which may influence inflammatory responses and metabolic processes .

Biological Activities

  • Antiviral Properties : Recent studies have indicated that mifepristone and its analogs, including this compound, exhibit antiviral activities against certain viruses such as Venezuelan equine encephalitis virus (VEEV). This is attributed to their ability to inhibit viral replication and disrupt nuclear import of viral proteins .
  • Cancer Cell Proliferation : Research has shown that this compound can suppress the proliferation of triple-negative breast cancer (TNBC) cells and promote apoptosis. This suggests potential applications in cancer therapy, particularly for hormone-sensitive tumors .
  • Metabolic Effects : The compound's interaction with glucocorticoid receptors may also have implications for metabolic regulation, although further research is needed to clarify these effects .

Pharmacokinetics

This compound has been detected in maternal blood following administration of mifepristone. A study reported concentrations of this compound at 638.7 ng/mL alongside other metabolites after self-induced pharmacological abortion . The identification of this metabolite underscores the importance of understanding its pharmacokinetics for safety and efficacy assessments.

Table 1: Summary of Biological Activities

ActivityDescriptionReference
AntiviralInhibits VEEV replication; reduces nuclear accumulation of viral capsid protein
Cancer Cell ProliferationSuppresses TNBC cell growth; promotes apoptosis
Glucocorticoid Receptor AntagonismModulates inflammatory responses; potential metabolic regulation

Case Study: Antiviral Activity Against VEEV

In a study assessing the antiviral properties of mifepristone derivatives, this compound was shown to inhibit VEEV with an effective concentration (EC50) significantly lower than that of unmodified mifepristone. This finding highlights the potential for developing new antiviral therapies based on structural modifications of existing compounds .

Q & A

Basic Research Questions

Q. How is N-Desmethyl mifepristone identified and quantified in biological samples, and what methodological considerations are critical for reproducibility?

  • Answer : this compound can be isolated using liquid-liquid extraction (LLE) with solvents like ethyl acetate or tert-butyl methyl ether (TBME). Extraction efficiency varies with pH: at pH 7.4, ethyl acetate yields 60.1% recovery for this compound, while TBME at pH 9 improves recovery for hydroxylated metabolites (e.g., 94.4% for 22-OH-mifepristone) . Method validation should include pH optimization, solvent selection, and cross-validation with LC-MS/MS to ensure specificity. Reproducibility requires detailed documentation of extraction protocols, including centrifugation speed, solvent ratios, and internal standard selection .

Q. What is the pharmacological significance of this compound's glucocorticoid receptor (GR) affinity compared to its parent compound?

  • Answer : this compound exhibits 61% of mifepristone’s GR-binding affinity, making it a key active metabolite with partial antiglucocorticoid activity . This property is critical in studies evaluating systemic versus localized effects, as its lower affinity may reduce off-target effects while retaining therapeutic potential. Researchers should use competitive binding assays (e.g., radioligand displacement) under standardized conditions (e.g., 37°C, pH 7.4) to compare binding kinetics between metabolites and parent compounds .

Advanced Research Questions

Q. How do solvent polarity and pH conditions influence the extraction efficiency of this compound, and how can contradictory data be resolved?

  • Answer : Contradictions in extraction efficiency (e.g., 50.3% for mifepristone vs. 60.1% for this compound at pH 7.4 with ethyl acetate) arise from differences in metabolite polarity and ionization states . To resolve discrepancies:

  • Perform logP calculations to predict solvent compatibility.
  • Use pH-adjusted LLE protocols based on metabolite pKa values (e.g., pH 9 for hydroxylated metabolites).
  • Validate with spiked matrix samples and statistical tests (e.g., ANOVA for inter-experiment variability) .

Q. What experimental design considerations are critical when studying this compound’s role in triple-negative breast cancer (TNBC) models?

  • Answer : Key considerations include:

  • Cell line selection : Use TNBC models (e.g., MDA-MB-231) with confirmed GR expression to assess metabolite efficacy .
  • Combination therapy : Co-administer with chemotherapeutics (e.g., paclitaxel) to evaluate GR pathway modulation. Dose-response curves should compare this compound to mifepristone at equimolar concentrations .
  • Endpoint assays : Include RNA-seq for GR-mediated gene expression (e.g., SGK1, TSC22D3) and apoptosis markers (e.g., caspase-3 cleavage) .

Q. How can researchers address challenges in characterizing this compound’s stability under physiological conditions?

  • Answer : Stability studies should:

  • Simulate physiological pH (7.4) and temperature (37°C) in buffers (e.g., PBS) or plasma.
  • Monitor degradation via HPLC-UV at intervals (0, 6, 24, 48 hours) and calculate half-life.
  • Compare with accelerated stability tests (e.g., 40°C/75% humidity) to predict shelf-life .

Q. What statistical frameworks are appropriate for analyzing contradictory data on this compound’s antiglucocorticoid efficacy in vivo?

  • Answer : Use mixed-effects models to account for intersubject variability in pharmacokinetic/pharmacodynamic (PK/PD) studies. For dose-response contradictions:

  • Apply the Finney probit analysis to compare ED50 values across studies.
  • Include covariates like CYP3A4 activity (critical for metabolite formation) in regression models .

Q. Methodological Best Practices

  • Data Reporting : Adhere to the "Experimental" section guidelines from Beilstein Journal of Organic Chemistry: describe synthesis/purification steps for this compound, including NMR/MS spectra in supplementary files .
  • Ethical Compliance : For human studies, register trials prospectively (e.g., ClinicalTrials.gov ) and document GR antagonist safety profiles .
  • Visualization : Avoid overcrowding figures with chemical structures; prioritize dose-response curves or receptor-binding heatmaps .

Propriétés

IUPAC Name

(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO2/c1-4-14-28(31)15-13-25-23-11-7-19-16-21(30)10-12-22(19)26(23)24(17-27(25,28)2)18-5-8-20(29-3)9-6-18/h5-6,8-9,16,23-25,29,31H,7,10-13,15,17H2,1-3H3/t23-,24+,25-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLXOBHABOVXDY-WKWWZUSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)NC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146216
Record name Metapristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104004-96-8
Record name Metapristone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104004-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metapristone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104004968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metapristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (10S,11S,14S,15S,17R)-14-hydroxy-15-methyl-17-[4-(methylamino)phenyl]-14-(prop-1-yn-1-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-1,6-dien-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METAPRISTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1P8OGJ86J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Carbamoyliminomethylideneazanide
N-Desmethyl mifepristone
Carbamoyliminomethylideneazanide
Carbamoyliminomethylideneazanide
N-Desmethyl mifepristone
Carbamoyliminomethylideneazanide
N-Desmethyl mifepristone
Carbamoyliminomethylideneazanide
Carbamoyliminomethylideneazanide
N-Desmethyl mifepristone
Carbamoyliminomethylideneazanide
N-Desmethyl mifepristone
Carbamoyliminomethylideneazanide
N-Desmethyl mifepristone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.